molecular formula C15H23NO B12880808 2-(3-Isobutoxyphenyl)-4-methylpyrrolidine

2-(3-Isobutoxyphenyl)-4-methylpyrrolidine

Katalognummer: B12880808
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: UGKKKWPCIQDFEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Isobutoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3-isobutoxyphenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 3-isobutoxyphenylboronic acid with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Isobutoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl or pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Isobutoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-(3-Isobutoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
  • N-(3-Isobutoxyphenyl)-2,2-dimethylpropanamide
  • 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(3-Isobutoxyphenyl)-4-methylpyrrolidine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an isobutoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

4-methyl-2-[3-(2-methylpropoxy)phenyl]pyrrolidine

InChI

InChI=1S/C15H23NO/c1-11(2)10-17-14-6-4-5-13(8-14)15-7-12(3)9-16-15/h4-6,8,11-12,15-16H,7,9-10H2,1-3H3

InChI-Schlüssel

UGKKKWPCIQDFEN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(NC1)C2=CC(=CC=C2)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.